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Compound Name: _ o
(trifluoromethyl)pyridazine

Cat. No.: B1416223

An In-depth Technical Guide to 3-Chloro-6-(trifluoromethyl)pyridazine

Introduction: A Key Fluorinated Heterocycle in
Modern Chemistry

In the landscape of synthetic chemistry, particularly within drug discovery and agrochemical
development, the strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of
innovation. 3-Chloro-6-(trifluoromethyl)pyridazine stands out as a pivotal building block,
offering a uniqgue combination of reactive sites and physicochemical properties. Its structure,
featuring an electron-deficient pyridazine ring, a reactive chlorine atom, and a metabolically
robust trifluoromethyl group, provides chemists with a versatile platform for constructing
complex molecular architectures.

This guide serves as a technical resource for researchers and scientists, delving into the core
chemical principles of 3-Chloro-6-(trifluoromethyl)pyridazine. We will explore its structural
attributes, reactivity profile, and its proven applications in synthetic protocols, providing both
foundational knowledge and practical, field-proven insights into its utility.

Chemical Identity and Structure

A precise understanding of a molecule's identity is fundamental to its application. This section
outlines the formal nomenclature, structure, and key identifiers for 3-Chloro-6-
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(trifluoromethyl)pyridazine.

IUPAC Name and Synonyms

e |IUPAC Name: 3-Chloro-6-(trifluoromethyl)pyridazine

e Synonyms: 3-Chloro-6-(trifluoromethyl)-1,2-diazine, Pyridazine, 3-chloro-6-(trifluoromethyl)-
[11[2][3]

Chemical Structure

The molecule consists of a six-membered pyridazine ring, which is a diazine with two adjacent
nitrogen atoms. A chlorine atom is substituted at the 3-position, and a trifluoromethyl group is at
the 6-position.

Caption: 2D Structure of 3-Chloro-6-(trifluoromethyl)pyridazine

Key Identifiers and Properties

Quantitative data for this compound are summarized below, providing essential information for
experimental design and safety assessments.[4][5]

Property Value Reference
CAS Number 258506-68-2 [4]
Molecular Formula CsH2CIFsN2 [4]
Molecular Weight 182.53 g/mol [4]
Appearance White to off-white solid [1]
Melting Point 55-59 °C [5]
Boiling Point 233.3 £ 35.0 °C at 760 mmHg [5]
SMILES FC(F)(F)clccc(Chnnl [6]
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Physicochemical Characteristics and Reactivity

The synthetic utility of 3-Chloro-6-(trifluoromethyl)pyridazine is a direct consequence of the
electronic interplay between its constituent parts. The pyridazine ring, inherently electron-
deficient due to the two nitrogen atoms, is made significantly more so by the potent electron-
withdrawing effects of the trifluoromethyl group.

This electronic depletion has two primary consequences:

» Activation of the C-Cl Bond: The carbon atom at the 3-position becomes highly electrophilic.
This significantly activates the C-CI bond, making the chlorine atom an excellent leaving
group for nucleophilic aromatic substitution (SrAr) reactions.

e Modulation of Ring Reactivity: The overall electron-poor nature of the heterocycle influences
its participation in various reactions, particularly metal-catalyzed cross-coupling processes.

The relative reactivity of chlorodiazines is a well-studied area, with the positions of the nitrogen
atoms and substituents dictating the susceptibility to nucleophilic attack.[7] In this case, the
combination of the pyridazine core and the -CFs group makes the C3 position a reliable and
predictable site for functionalization.

Applications in Synthetic Chemistry

The primary role of 3-Chloro-6-(trifluoromethyl)pyridazine in research and development is as
a versatile intermediate or building block. Its predictable reactivity allows for its incorporation
into larger, more complex molecules with high efficiency.

Experimental Protocol: Palladium-Catalyzed Suzuki
Coupling

A prime example of its application is in palladium-catalyzed cross-coupling reactions, such as
the Suzuki coupling. This reaction is a cornerstone of modern medicinal chemistry for its
reliability in forming C-C bonds. The protocol below, adapted from a documented synthesis,

demonstrates the reaction of 3-Chloro-6-(trifluoromethyl)pyridazine with a boronic acid
derivative.[6]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1416223?utm_src=pdf-body
https://chemistry.wuxiapptec.com/qm-27
https://www.benchchem.com/product/b1416223?utm_src=pdf-body
https://www.benchchem.com/product/b1416223?utm_src=pdf-body
https://www.ambeed.com/products/258506-68-2.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1416223?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Objective: To synthesize [3-(6-trifluoromethyl-pyridazin-3-yl)-benzyl]-carbamic acid tert-butyl

ester.

Materials:

3-[(tert-butoxycarbonylamino)methyl]phenylboronic acid (1.0 eq)
3-Chloro-6-(trifluoromethyl)pyridazine (1.0 eq)

Potassium carbonate (K2COs) (1.0 eq)
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq)

N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

Combine 3-[(tert-butoxycarbonylamino)methyl]phenylboronic acid (500 mg, 1.99 mmol), 3-
chloro-6-(trifluoromethyl)pyridazine (363 mg, 1.99 mmol), and potassium carbonate (275
mg, 1.99 mmol) in a reaction vessel containing DMF (5 mL).[6]

Purge the solution with an inert gas (e.g., nitrogen or argon) and evacuate the vessel three
times to ensure an oxygen-free atmosphere.[6]

Add tetrakis(triphenylphosphine)palladium(0) (115 mg, 0.10 mmol) to the reaction mixture.[6]
Seal the reaction vessel and heat the mixture to 120 °C for 14 hours.[6]

After cooling the reaction to room temperature, unseal the vessel and pour the mixture into
water.

Extract the aqueous phase three times with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the solution and concentrate it under reduced pressure to yield the crude product. The
reported yield for this procedure is 92% of [3-(6-trifluoromethyl-pyridazin-3-yl)-benzyl]-
carbamic acid tert-butyl ester as a brown solid.[6]
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Workflow Visualization: Suzuki Coupling

The following diagram illustrates the key components and transformation in the described
Suzuki coupling protocol.

Reactants

@-ChIoro—6-(trifluoromethyl)pyridazina

L (Ar1-Cl)
G-[(ten-butoxycarbonylamino)methyl]phenylboronic acid (ArZ-B(OH)Z)]
Combine
Reaction Conditions
i 3-(6-trifluoromethyl-pyridazin-3-yl)-benzyl]-carbamic acid tert-butyl ester|
DMF, 120°C, 14h ~ PA(PPhs)s Catalytic Cycle ,, [E5( yl-py! yl)-benzyl] ty!

(Ar1-Ar2)
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Caption: Workflow for a Suzuki cross-coupling reaction.

Significance in Drug Discovery and Development

The structural motifs present in 3-Chloro-6-(trifluoromethyl)pyridazine are highly valued in
medicinal chemistry for their ability to enhance the pharmacological properties of drug
candidates.

e The Pyridazine Scaffold: As a bioisosteric replacement for a phenyl ring, the pyridazine core
can improve solubility and polarity while offering unique hydrogen bond accepting vectors via
its nitrogen atoms.[8] This can lead to enhanced binding at target proteins and improved
pharmacokinetic profiles.[8] The pyridazine heterocycle is a feature in several approved
drugs.[8]
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o The Trifluoromethyl Group: The -CFs group is a "superstar” substituent in drug design. Its
inclusion often leads to:

o Increased Metabolic Stability: It blocks sites susceptible to oxidative metabolism (e.g.,
P450 enzymes).[9]

o Enhanced Lipophilicity: This can improve membrane permeability and cell uptake.[9]

o Improved Binding Affinity: The strong electronegativity of the group can lead to favorable
interactions with protein targets.[9]

Logical Framework for Application in Drug Discovery

The utility of this compound in a drug discovery program stems from a logical progression: the
inherent features of the molecule enable specific synthetic transformations, which in turn confer
desirable biological properties to the final compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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